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Compound of Interest

Compound Name: 2-Methyloctanal

Cat. No.: B1594714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-methyloctanal as

a versatile chiral building block in organic synthesis. Due to its α-chiral center, both (R)- and

(S)-enantiomers of 2-methyloctanal serve as valuable starting materials for the stereoselective

synthesis of complex molecules, including natural products like insect pheromones and

analogues of pharmacologically active compounds. This document details key synthetic

transformations and provides exemplary protocols for its application in common carbon-carbon

bond-forming reactions.

Introduction to 2-Methyloctanal as a Synthon
2-Methyloctanal is a nine-carbon aldehyde with a methyl branch at the C2 position, adjacent

to the carbonyl group. This structural feature makes it a valuable synthon for several reasons:

Chirality: The C2 carbon is a stereocenter, allowing for the use of enantiomerically pure (R)-

or (S)-2-methyloctanal to introduce a specific stereochemistry into a target molecule.

Reactivity of the Aldehyde: The aldehyde functional group is highly reactive and participates

in a wide range of organic transformations, including nucleophilic additions and

condensations.
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Lipophilic Chain: The heptyl side chain provides a significant lipophilic character to the

molecule, which is a common feature in many biologically active compounds, particularly

insect pheromones.

Key Synthetic Applications and Reaction Protocols
2-Methyloctanal is a versatile substrate for several fundamental carbon-carbon bond-forming

reactions, enabling chain elongation and the introduction of diverse functional groups.

Wittig Reaction: Synthesis of Alkenes
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and

ketones.[1][2] Using 2-methyloctanal, this reaction allows for the stereoselective formation of a

double bond with control over the geometry, depending on the nature of the Wittig reagent. This

is particularly useful in the synthesis of insect pheromones, where the stereochemistry of the

double bonds is often crucial for biological activity.[3]

General Reaction Scheme:

Reactants

Products(S)-2-Methyloctanal

Alkene

1. Wittig Reagent
2. Workup

Phosphonium Ylide
(Ph3P=CHR')

Triphenylphosphine oxide

Click to download full resolution via product page

Caption: General workflow for the Wittig reaction with 2-Methyloctanal.

Experimental Protocol: Synthesis of (S,Z)-7-Methyl-5-tridecene

This protocol describes the synthesis of a hypothetical pheromone component using a Z-

selective Wittig reaction.
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Materials:

(S)-2-Methyloctanal (1.0 eq)

(Butyl)triphenylphosphonium bromide (1.2 eq)

n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

A solution of (butyl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF is prepared in

a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

The solution is cooled to -78 °C in a dry ice/acetone bath.

n-Butyllithium (1.1 eq) is added dropwise via syringe, and the resulting deep red solution is

stirred at -78 °C for 1 hour to form the ylide.

A solution of (S)-2-methyloctanal (1.0 eq) in anhydrous THF is added dropwise to the ylide

solution at -78 °C.

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered,

and concentrated under reduced pressure.
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The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl

acetate gradient) to afford (S,Z)-7-methyl-5-tridecene.

Data Presentation:

Reactant 1 Reactant 2 Product Typical Yield (%)

(S)-2-Methyloctanal
(Butyl)triphenylphosph

onium bromide/n-BuLi

(S,Z)-7-Methyl-5-

tridecene
75-85

(R)-2-Methyloctanal

(Propyl)triphenylphosp

honium bromide/n-

BuLi

(R,Z)-6-Methyl-4-

dodecene
70-80

Grignard Reaction: Synthesis of Secondary Alcohols
The addition of Grignard reagents to 2-methyloctanal provides a straightforward route to chiral

secondary alcohols, which are themselves valuable intermediates in organic synthesis.[4][5][6]

The reaction proceeds via nucleophilic attack of the organomagnesium compound on the

electrophilic carbonyl carbon.

General Reaction Scheme:

Reactants

Product

(S)-2-Methyloctanal

Magnesium Alkoxide Intermediate

1. R'MgX, THF

Grignard Reagent
(R'MgX) Secondary Alcohol2. H3O+ Workup

Click to download full resolution via product page

Caption: Workflow of the Grignard reaction with 2-Methyloctanal.
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Experimental Protocol: Synthesis of (2S,3R/S)-3,7-Dimethyl-5-decanol

This protocol describes the addition of a propyl Grignard reagent to (S)-2-methyloctanal,
leading to a diastereomeric mixture of secondary alcohols.

Materials:

(S)-2-Methyloctanal (1.0 eq)

Propylmagnesium bromide (1.5 eq) in diethyl ether

Anhydrous diethyl ether

Saturated aqueous ammonium chloride (NH₄Cl)

1 M Hydrochloric acid (HCl)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

A solution of (S)-2-methyloctanal (1.0 eq) in anhydrous diethyl ether is prepared in a flame-

dried, three-necked flask under an inert atmosphere.

The solution is cooled to 0 °C in an ice bath.

Propylmagnesium bromide (1.5 eq) is added dropwise via an addition funnel over 30

minutes.

The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous

NH₄Cl at 0 °C.

The mixture is acidified to pH ~2 with 1 M HCl.

The aqueous layer is extracted with diethyl ether (3 x 50 mL).
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The combined organic layers are washed with saturated aqueous sodium bicarbonate and

brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated.

The crude product is purified by silica gel column chromatography to yield the diastereomeric

mixture of (2S,3R/S)-3,7-dimethyl-5-decanol.

Data Presentation:

Reactant 1 Grignard Reagent Product Typical Yield (%)

(S)-2-Methyloctanal
Propylmagnesium

bromide

(2S,3R/S)-3,7-

Dimethyl-5-decanol
80-90

(R)-2-Methyloctanal
Vinylmagnesium

bromide

(R)-3-Methyl-1-nonen-

4-ol
75-85

Aldol Condensation: Synthesis of β-Hydroxy Aldehydes
and α,β-Unsaturated Aldehydes
2-Methyloctanal can act as an electrophile in crossed aldol reactions.[7][8] When reacted with

an enolizable ketone or aldehyde in the presence of a base, it can form a β-hydroxy aldehyde,

which may subsequently dehydrate to an α,β-unsaturated aldehyde upon heating. To avoid

self-condensation of the reaction partner, a non-enolizable aldehyde like benzaldehyde can be

used, or a highly acidic carbonyl compound that is preferentially deprotonated.

General Reaction Scheme:

Reactants

Products(S)-2-Methyloctanal

β-Hydroxy Aldehyde

1. Base (e.g., LDA)

Enolate of Ketone/Aldehyde

α,β-Unsaturated Aldehyde2. Heat, -H2O
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Caption: Aldol addition and condensation pathway using 2-Methyloctanal.

Experimental Protocol: Synthesis of (4S,5R/S)-5-Hydroxy-4-methyl-2-decanone

This protocol outlines the crossed aldol addition of the lithium enolate of acetone to (S)-2-
methyloctanal.

Materials:

(S)-2-Methyloctanal (1.0 eq)

Diisopropylamine (1.1 eq)

n-Butyllithium (n-BuLi) in hexanes (1.05 eq)

Anhydrous acetone (1.5 eq)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl)

Diethyl ether

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a flame-dried flask under an inert atmosphere, a solution of diisopropylamine (1.1 eq) in

anhydrous THF is cooled to -78 °C.

n-Butyllithium (1.05 eq) is added dropwise, and the solution is stirred at -78 °C for 30

minutes to form lithium diisopropylamide (LDA).

Anhydrous acetone (1.5 eq) is added dropwise, and the mixture is stirred for 1 hour at -78 °C

to generate the lithium enolate of acetone.

A solution of (S)-2-methyloctanal (1.0 eq) in anhydrous THF is added dropwise.
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The reaction is stirred at -78 °C for 2 hours and then allowed to warm to room temperature

over 1 hour.

The reaction is quenched with saturated aqueous NH₄Cl.

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

The combined organic layers are washed with brine, dried over MgSO₄, filtered, and

concentrated.

The crude β-hydroxy ketone is purified by silica gel column chromatography.

Data Presentation:

Electrophile Enolate Source Product Typical Yield (%)

(S)-2-Methyloctanal Acetone/LDA
(4S,5R/S)-5-Hydroxy-

4-methyl-2-decanone
60-70

(R)-2-Methyloctanal Cyclohexanone/LDA

2-((R)-1-Hydroxy-2-

methylheptyl)cyclohex

an-1-one

65-75

Conclusion
2-Methyloctanal, in its racemic or enantiomerically pure forms, is a highly valuable and

versatile synthon in modern organic synthesis. Its aldehyde functionality allows for a wide array

of transformations, including Wittig olefination, Grignard additions, and aldol reactions,

providing access to a diverse range of complex molecules. The protocols and data presented

herein demonstrate the utility of 2-methyloctanal in constructing key structural motifs found in

natural products and pharmaceutically relevant compounds, making it an indispensable tool for

synthetic chemists.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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